

# Application Note: Headspace Analysis of Dimethyl Trisulfide in Beer and Sake

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## Compound of Interest

Compound Name: Dimethyl trisulfide

Cat. No.: B1209414

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## Abstract

**Dimethyl trisulfide** (DMTS) is a potent sulfur compound that can significantly impact the flavor profile of alcoholic beverages such as beer and sake.<sup>[1][2][3][4]</sup> At low concentrations, it may contribute to the overall complexity of the aroma, but at higher levels, it is often associated with undesirable "cabbage-like," "over-boiled vegetable," or "onion-like" off-flavors.<sup>[2][5][6][7]</sup> The flavor threshold for DMTS in beer is notably low, estimated to be around 10-100 parts per trillion (ppt).<sup>[1]</sup> This application note provides a detailed protocol for the headspace analysis of DMTS in beer and sake using Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a robust and sensitive method for the quantification of volatile sulfur compounds.<sup>[8][9][10]</sup>

## Introduction

The formation of **dimethyl trisulfide** in beer and sake is a complex process that can occur during storage.<sup>[1][3]</sup> Precursors to DMTS have been identified, including S-methylmethionine (SMM) and 1,2-dihydroxy-5-(methylsulfinyl)pentan-3-one (DMTS-P1) in sake.<sup>[3][4][11]</sup> The concentration of DMTS can be influenced by various factors in the brewing and fermentation process, such as the raw materials used (e.g., malt and hops), yeast strain, and storage conditions.<sup>[1][2][12][13]</sup> Accurate and reliable quantification of DMTS is crucial for quality control and the development of strategies to manage its formation, thereby ensuring flavor stability.<sup>[1][9]</sup>

Headspace analysis is the preferred method for determining volatile compounds like DMTS in complex matrices such as beer and sake.<sup>[8][14][15]</sup> SPME is a solvent-free extraction technique that is simple, sensitive, and easily automated.<sup>[8][9]</sup> When combined with the selectivity and sensitivity of GC-MS, it provides a powerful tool for the trace-level analysis of sulfur compounds.<sup>[16][17][18]</sup>

## Experimental Protocols

This section details the methodology for the headspace SPME-GC-MS analysis of DMTS in beer and sake.

### Sample Preparation

- **Sample Collection:** Collect beer or sake samples in airtight containers, leaving minimal headspace to prevent the loss of volatile compounds. If not analyzed immediately, store the samples at 4°C.
- **Aliquoting:** Prior to analysis, allow the sample to equilibrate to room temperature. For beer, gently degas the sample to avoid excessive foaming during incubation. Place a 5-10 mL aliquot of the beer or sake into a 20 mL headspace vial.
- **Matrix Modification (Optional but Recommended):** To improve the extraction efficiency of volatile compounds, add a salt, such as sodium chloride (NaCl), to the sample vial to increase the ionic strength of the matrix. A typical concentration is 1-2 g of NaCl per 5-10 mL of sample.
- **Internal Standard Spiking:** Add an appropriate internal standard, such as deuterated dimethyl sulfide (DMS-d6) or another suitable sulfur compound not present in the sample, to each vial for accurate quantification.<sup>[19]</sup>
- **Vial Sealing:** Immediately seal the vials with a magnetic screw cap containing a PTFE/silicone septum.

### Headspace Solid-Phase Microextraction (SPME)

- **SPME Fiber Selection:** A Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber is recommended for the extraction of volatile sulfur compounds.<sup>[8][19]</sup>

- **Fiber Conditioning:** Prior to its first use, and briefly before each analysis, condition the SPME fiber according to the manufacturer's instructions, typically by heating it in the GC injection port.
- **Incubation and Extraction:** Place the sealed sample vial in a heated agitator. Incubate the sample at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 15-30 minutes) with agitation to facilitate the equilibration of DMTS between the sample and the headspace.<sup>[14]</sup> Following incubation, expose the SPME fiber to the headspace of the vial for a defined period (e.g., 15-30 minutes) to allow for the adsorption of volatile compounds.<sup>[8]</sup>

## Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

- **Desorption:** After extraction, immediately transfer the SPME fiber to the heated injection port of the GC-MS system for thermal desorption of the analytes.
- **GC Conditions:**
  - **Injector:** Splitless mode, Temperature: 250°C.
  - **Carrier Gas:** Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
  - **Column:** A non-polar or medium-polarity capillary column is suitable, for example, a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a column specifically designed for volatile sulfur compounds.<sup>[15]</sup>
  - **Oven Temperature Program:** A typical program starts at a low temperature (e.g., 40°C) for a few minutes, then ramps up to a final temperature (e.g., 250°C). An example program: Hold at 40°C for 3 minutes, ramp to 220°C at 10°C/min, and hold for 5 minutes.
- **MS Conditions:**
  - **Ionization Mode:** Electron Ionization (EI) at 70 eV.
  - **Mass Analyzer:** Quadrupole.

- Scan Mode: Full scan mode (e.g., m/z 35-350) for initial identification. For quantification, Selective Ion Monitoring (SIM) mode is recommended for enhanced sensitivity and selectivity.<sup>[19]</sup> Key ions for DMTS (C<sub>2</sub>H<sub>6</sub>S<sub>3</sub>) are m/z 126 (molecular ion), 93, and 79.

## Data Presentation

Quantitative data for DMTS in beer and sake can vary significantly based on the style, age, and storage conditions of the beverage. The following tables provide a summary of typical concentration ranges reported in the literature.

Table 1: **Dimethyl Trisulfide** (DMTS) Concentration in Beer

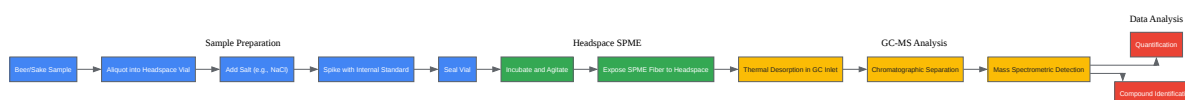
Beer Style	DMTS Concentration Range (ng/L or ppt)	Reference
Lager	50 - 150	<sup>[20]</sup>
Ales	Comparable to lagers in some cases	<sup>[11]</sup>
Low-Malt Beer	Varies, can increase during storage	<sup>[1]</sup>
Non-alcoholic Beer	Can be susceptible to DMTS off-flavors	<sup>[2]</sup>

Table 2: **Dimethyl Trisulfide** (DMTS) Concentration in Sake

Sake Type	DMTS Concentration Range (ng/L or ppt)	Reference
Stored/Aged Sake	Can be a significant contributor to "hineka" off-flavor	<sup>[3]</sup> <sup>[4]</sup>
Fresh Sake	Generally lower concentrations	<sup>[3]</sup>

## Mandatory Visualization

The following diagram illustrates the experimental workflow for the headspace analysis of **dimethyl trisulfide**.



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Caption: Experimental workflow for DMTS analysis.

## Conclusion

This application note provides a comprehensive protocol for the headspace analysis of **dimethyl trisulfide** in beer and sake using SPME-GC-MS. The described method is highly sensitive and selective, making it suitable for the trace-level quantification required for quality control and research in the brewing and sake industries. By accurately monitoring DMTS levels, producers can gain valuable insights into flavor stability and take measures to prevent the formation of undesirable off-flavors, ultimately ensuring a consistent and high-quality product.

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- To cite this document: BenchChem. [Application Note: Headspace Analysis of Dimethyl Trisulfide in Beer and Sake]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1209414#headspace-analysis-of-dimethyl-trisulfide-in-beer-and-sake>]

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